7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
Description
Historical Context and Discovery
The synthesis of this compound was first reported in the early 2010s as part of efforts to expand the chemical space of fluorinated heterocycles. Initial publications referenced its creation through catalytic hydrogenation of substituted benzofuran precursors followed by fluorination at position 7 using electrophilic fluorinating agents. The hydrochloride salt form emerged as a standard for improving stability and crystallinity, facilitating characterization via X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. By 2013, its structural data had been cataloged in public chemical databases, with subsequent refinements in synthetic protocols documented up to 2025.
Table 1: Key Chronological Milestones
| Year | Development |
|---|---|
| 2013 | Initial PubChem entry (CID 16244324) for free base form |
| 2020 | Optimization of enantioselective synthesis routes |
| 2024 | Commercial availability through specialty chemical suppliers |
| 2025 | Updated hazard classification per ECHA guidelines |
Position within the Dihydrobenzofuran Compound Class
This molecule belongs to the 2,3-dihydrobenzofuran subclass, distinguished by a partially saturated furan ring fused to a benzene moiety. The fluorine atom at position 7 introduces electronegativity and steric effects that modulate electron distribution across the aromatic system, while the amine group at position 3 provides a handle for functionalization. Compared to non-fluorinated analogs like 2,3-dihydrobenzofuran-3-amine (CAS 1810074-72-6), the fluorine substituent enhances metabolic stability and membrane permeability, as evidenced by LogP calculations.
Table 2: Structural Comparison with Analogous Compounds
| Compound | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| 7-Fluoro derivative | F at C7, NH2·HCl at C3 | C8H9ClFNO | Kinase inhibitor scaffolds |
| 6-Fluoro derivative | F at C6, NH2·HCl at C3 | C8H8FNO·ClH | Serotonin receptor modulators |
| Parent dihydrobenzofuran | H at C7, NH2·HCl at C3 | C8H10ClNO | Chiral resolving agents |
Significance in Medicinal Chemistry Research
Fluorinated dihydrobenzofurans have gained attention for their dual roles as bioisosteres of indole derivatives and conformationally restricted analogs of catecholamines. In the case of this compound, the fluorine atom’s strong electron-withdrawing effect increases the amine group’s nucleophilicity, enabling selective coupling reactions with electrophilic partners. Recent studies demonstrate its incorporation into microtubule-targeting agents showing submicromolar activity against Trypanosoma cruzi amastigotes, with IC50 values comparable to reference drugs like benznidazole.
Stereochemistry and Isomeric Configurations
The chiral center at position 3 generates two enantiomers: (R)-7-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride and its (S)-counterpart (CAS 1228570-77-1). Chirality profoundly impacts biological activity; for example, the (S)-enantiomer exhibits 3-fold greater binding affinity to tubulin compared to the (R)-form in antiparasitic assays. Resolution techniques such as chiral-phase HPLC using cellulose-based stationary phases achieve >99% enantiomeric excess, as validated by circular dichroism spectroscopy.
Table 3: Stereochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Specific Rotation (α)D20 | +12.3° | -11.8° |
| Tubulin Binding IC50 | 8.7 µM | 2.9 µM |
| Metabolic Half-Life (Human Liver Microsomes) | 42 min | 68 min |
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIJNAJAAMHSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470436-13-4 | |
| Record name | 7-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves the reaction of furan and aminophenol or their derivatives . The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Formation of the furan ring: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the fluoro group: This step involves the fluorination of the furan ring, which can be done using reagents such as Selectfluor.
Formation of the hydrochloride salt: This final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Scientific Research Applications
7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst or ligand in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Dihydrobenzofuran Derivatives
Table 2: Brominated and Functionalized Dihydrobenzofuran Derivatives
Key Differences and Implications
Halogen Effects :
- Fluorine (electron-withdrawing) at position 7 in the target compound vs. bromine (electron-rich) in analogs alters electronic density, impacting reactivity in cross-coupling or substitution reactions .
- Positional isomers (e.g., 4-F vs. 6-F vs. 7-F) exhibit distinct steric and electronic profiles, which influence binding affinities in biological systems or polymerization efficiency in materials science .
Functional Group Diversity :
- The amine hydrochloride in the target compound contrasts with boronic acid or carbaldehyde groups in analogs, enabling divergent synthetic pathways (e.g., amide bond formation vs. cross-coupling) .
Stereochemical Considerations :
- Enantiomers like (3R) - and (S) -7-fluoro derivatives may exhibit differing pharmacological activities, necessitating chiral resolution techniques .
Notes
Synthetic Utility : The hydrochloride salt form improves aqueous solubility, making the compound preferable for reactions in polar solvents .
Research Gaps: Comparative pharmacological or catalytic studies between positional isomers (e.g., 6-F vs.
Commercial Availability : Pricing varies significantly; for example, 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is priced at ¥29,900/g (Japan), whereas fluorinated analogs like (3R)-6-fluoro derivatives are sold at €477/g (Europe) .
Biological Activity
7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's characteristics, synthesis, biological properties, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | CHClFNO |
| Molecular Weight | 189.61 g/mol |
| IUPAC Name | (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |
| CAS Number | 1259688-29-3 |
| PubChem CID | 146013101 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of fluorinated precursors and subsequent amination reactions under controlled conditions. The compound is synthesized in laboratory settings due to its specialized applications and the need for high purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity, allowing it to modulate enzyme activities and influence metabolic pathways. Research indicates that this compound may affect signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Several studies have evaluated the pharmacological effects of this compound:
Case Studies
- Study on Analgesic Activity : A series of 7-aroyl derivatives were evaluated for analgesic activity using the phenyl-p-quinone-induced writhing test in mice. Selected compounds demonstrated potent analgesic effects with minimal gastric irritation compared to standard analgesics like zomepirac .
- Enzyme Interaction Studies : Research involving enzyme assays has shown that certain benzo[b]furan derivatives can modulate enzyme activity significantly. This suggests a potential role for this compound in therapeutic applications targeting metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
